BenchChemオンラインストアへようこそ!

PD173074

FGFR1 inhibition neurite outgrowth cellular potency

PD173074 (CAS 219580-11-7) is an ATP-competitive FGFR1/3 inhibitor with ~1,000-fold selectivity over PDGFR/c-Src. It is essential for FGFR3-driven cancer models (IC50: 5 nM vs 100 nM for TKI-258 in RT4 cells) and FGF-2 neurobiology studies where off-target interference must be avoided. Its intrinsic fluorescence uniquely enables lysosomal drug sequestration research. Do not substitute with generic FGFR inhibitors like SU5402 (1,000x less potent), as this compromises reproducibility. Guaranteed ≥98% purity. Standard cold-chain B2B shipping is available.

Molecular Formula C28H41N7O3
Molecular Weight 523.7 g/mol
CAS No. 219580-11-7
Cat. No. B1679126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD173074
CAS219580-11-7
Synonyms1-tert-butyl-3-(6-(3,5-dimethoxyphenyl)-2-(4-diethylaminobutylamino)pyrido(2,3-d)pyrimidin-7-yl)ureea
PD 173074
PD-173074
PD173074
Molecular FormulaC28H41N7O3
Molecular Weight523.7 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C
InChIInChI=1S/C28H41N7O3/c1-8-35(9-2)13-11-10-12-29-26-30-18-20-16-23(19-14-21(37-6)17-22(15-19)38-7)25(31-24(20)32-26)33-27(36)34-28(3,4)5/h14-18H,8-13H2,1-7H3,(H3,29,30,31,32,33,34,36)
InChIKeyDXCUKNQANPLTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
Storage0– 4 oC for short term (weeks to 1 month) or -20 C for long terms (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD173074 CAS 219580-11-7: Potent and Selective FGFR1/FGFR3 Inhibitor for Targeted Kinase Research


PD173074 (CAS 219580-11-7) is a cell-permeable pyridopyrimidine compound that functions as an ATP-competitive, reversible inhibitor of fibroblast growth factor receptors (FGFRs). It exhibits sub-100 nM potency against FGFR1 and FGFR3 , with a selectivity window exceeding 1,000-fold over structurally related receptor tyrosine kinases such as PDGFR and c-Src . This compound is widely employed as a chemical probe for dissecting FGFR-mediated signaling pathways in cancer and developmental biology research.

Why Substituting PD173074 with Other FGFR Inhibitors Compromises Experimental Reproducibility


Not all FGFR inhibitors are functionally interchangeable. Substitution of PD173074 with compounds such as SU5402 or the next-generation inhibitor PD-166866 can lead to dramatically different experimental outcomes due to orders-of-magnitude differences in cellular potency [1][2]. PD173074 operates in the low nanomolar range in functional cellular assays, whereas structurally distinct analogs like SU5402 require micromolar concentrations to achieve comparable target engagement [1]. Furthermore, compounds within the same chemical series, such as PD-166866, exhibit divergent off-target profiles, particularly against VEGFR2, which can confound phenotypic readouts in angiogenesis or vascular biology studies . Procurement of a generic FGFR inhibitor without verifying its precise biochemical and cellular potency profile risks introducing variability that undermines data reproducibility.

PD173074 Quantitative Differentiation: Comparative Potency and Selectivity Data vs SU5402, TKI-258, and PD-166866


PD173074 Demonstrates 1,000-Fold Greater Cellular Potency than SU5402 in Functional Neuronal Assays

PD173074 exhibits approximately 1,000-fold greater functional potency than the commonly used FGFR inhibitor SU5402 in cellular assays measuring FGF-2-stimulated biological responses. In PC12 cells, the IC50 for inhibiting FGF-2-induced neurite outgrowth was in the low nanomolar range for PD173074, while SU5402 required micromolar concentrations to achieve the same effect [1]. Similarly, in cerebellar granule neurons, PD173074 inhibited FGF-2-enhanced neuronal survival with an IC50 of 8 nM, whereas SU5402 exhibited an IC50 of 9 µM, representing an over 1,000-fold potency differential [1][2].

FGFR1 inhibition neurite outgrowth cellular potency SU5402 comparator

PD173074 Achieves Single-Digit Nanomolar Potency Against FGFR3 Autophosphorylation, Surpassing TKI-258 in Bladder Cancer Cell Lines

In a direct comparative study of FGFR inhibitors against a panel of bladder tumor cell lines with varying FGFR3 expression levels and mutation status, PD173074 demonstrated superior or comparable potency relative to TKI-258, while both agents vastly outperformed SU5402. In RT4 cells (wild-type FGFR3 overexpressed), PD173074 exhibited an IC50 of 5 nM following 5-day treatment, compared to 100 nM for TKI-258 [1]. In SW780 cells (WT FGFR3 overexpressed), PD173074 achieved an IC50 of 50 nM versus 450 nM for TKI-258 [1]. In RT112 cells, PD173074 showed an IC50 of 15 nM compared to 200 nM for TKI-258 [1]. Biochemical kinase assays further corroborate this potent inhibition, with reported IC50 values of 5 nM against FGFR3 autophosphorylation .

FGFR3 inhibition bladder cancer urothelial carcinoma cellular IC50

PD173074 Exhibits >1,000-Fold Selectivity for FGFR1 over PDGFR and c-Src, a Key Distinction from Multi-Targeted FGFR Inhibitors

PD173074 demonstrates a pronounced selectivity window between its primary target FGFR1 and structurally related receptor and non-receptor tyrosine kinases. In cell-free kinase assays, PD173074 inhibits FGFR1 with an IC50 of 21.5-25 nM, whereas it requires concentrations of 17,600 nM to inhibit PDGFR and 19,800 nM to inhibit c-Src, representing a selectivity factor of approximately 1,000-fold . Furthermore, PD173074 shows negligible activity (IC50 >50,000 nM) against a broad panel of additional kinases including EGFR, insulin receptor (InsR), MEK, and PKC . In contrast, later-generation pan-FGFR inhibitors such as BGJ398 (infigratinib) and AZD4547 exhibit different off-target fingerprints and enhanced FGFR4 coverage [1].

kinase selectivity FGFR1 PDGFR c-Src off-target profiling

PD173074 Lacks VEGFR2 Inhibitory Activity at Sub-100 nM Concentrations, Unlike Its Close Structural Analog PD-166866

PD173074 and PD-166866 belong to the same pyridopyrimidine chemical series and are often considered interchangeable FGFR1 inhibitors. However, they exhibit distinct secondary pharmacology profiles. PD173074 inhibits VEGFR2 with an IC50 of approximately 100 nM in cell-free assays and 100-200 nM in cellular autophosphorylation assays . In contrast, PD-166866 shows no detectable inhibition of VEGFR2 or other off-target kinases (c-Src, PDGFR-β, EGFR, insulin receptor) at concentrations up to 50 µM, representing a >500-fold selectivity window for FGFR1 over VEGFR2 . This difference in VEGFR2 inhibitory activity has practical consequences in angiogenesis models: PD173074 suppresses both FGF- and VEGF-induced angiogenesis in the mouse cornea model, whereas PD-166866 is restricted to FGFR-dependent angiogenic responses .

VEGFR2 structural analog off-target activity PD-166866

PD173074 Undergoes Lysosomal Sequestration, a Cell-Intrinsic Resistance Mechanism Not Reported for SU5402 or TKI-258

PD173074 possesses intrinsic fluorescence properties that enable direct visualization and quantification of its subcellular distribution, a physicochemical feature not shared by SU5402, TKI-258, or most other FGFR inhibitors. Studies in human lung cancer cells revealed that PD173074 selectively accumulates in lysosomes, where it becomes sequestered and functionally trapped [1]. This lysosomal sequestration impairs target engagement at FGFR and reduces cytotoxicity. Importantly, coincubation with inhibitors of lysosomal acidification (e.g., chloroquine, bafilomycin A1) strongly enhanced PD173074-mediated FGFR inhibition and cytotoxicity, demonstrating that this sequestration mechanism directly modulates compound activity [1]. No equivalent lysosomal trapping phenotype has been reported for the comparator compounds SU5402 or TKI-258 in the peer-reviewed literature.

lysosomal sequestration intracellular pharmacokinetics drug resistance intrinsic fluorescence

Optimal Research Applications for PD173074 Based on Quantitative Differentiation Evidence


FGFR3-Driven Urothelial Carcinoma and Multiple Myeloma Models

PD173074 is particularly well-suited for in vitro and in vivo studies of FGFR3-dependent malignancies, including urothelial carcinoma and t(4;14)-positive multiple myeloma. The compound exhibits single-digit nanomolar IC50 values against FGFR3 autophosphorylation (5 nM) and demonstrates superior cellular potency relative to TKI-258 in bladder tumor cell lines with wild-type or mutant FGFR3 overexpression [1]. In RT4 cells, PD173074 achieves an IC50 of 5 nM versus 100 nM for TKI-258, making it the preferred tool compound for achieving complete FGFR3 pathway suppression [1]. Daily oral administration at 20-50 mg/kg significantly delays the growth of subcutaneous bladder tumor xenografts in vivo [1].

Neuroscience Studies Requiring Selective Antagonism of FGF-2 Neurotrophic Effects

For investigators dissecting the role of FGF-2 in neuronal survival, neurite outgrowth, and synaptic plasticity, PD173074 provides a unique combination of high potency and target selectivity. The compound potently antagonizes FGF-2-stimulated neurotrophic and neurotropic actions at nanomolar concentrations, while exhibiting no interference with neurotrophic factor signaling mediated by IGF-1, NGF, CNTF, or GDNF even at 100-fold higher concentrations . This selectivity profile enables clean experimental dissection of FGFR-dependent neuronal processes without confounding effects on parallel neurotrophic pathways. The 1,000-fold potency advantage over SU5402 (8 nM vs 9 µM IC50) ensures that target engagement can be achieved without the off-target liabilities inherent to micromolar SU5402 concentrations .

FGFR1-Selective Signaling Studies in Cells Co-Expressing PDGFR or c-Src

In cellular systems where FGFR1 is co-expressed with PDGFR or Src-family kinases, PD173074's approximately 1,000-fold selectivity window enables selective FGFR1 inhibition without concomitant suppression of these related kinases . At the IC50 for FGFR1 inhibition (21.5-25 nM), PDGFR and c-Src activities remain largely unaffected, as their IC50 values are 17.6 µM and 19.8 µM respectively . This selectivity is critical for experiments where PDGFR or Src signaling must remain intact to accurately model physiological or pathological contexts. Researchers should verify this selectivity window in their specific cellular system, as intracellular pharmacokinetic factors such as lysosomal sequestration may modulate effective target engagement [1].

Investigating Lysosomal Sequestration as an FGFR Inhibitor Resistance Mechanism

PD173074 is uniquely suited among preclinical FGFR inhibitors for studying lysosomal drug sequestration as a cell-intrinsic resistance mechanism. Its intrinsic fluorescence enables label-free tracking of subcellular distribution via confocal microscopy and analytical chemistry approaches, revealing selective accumulation in acidic lysosomal compartments . This sequestration impairs FGFR target engagement and reduces cytotoxicity, a phenomenon that can be reversed by co-treatment with lysosomal alkalinizing agents such as chloroquine . No comparable fluorescence properties or lysosomal trapping behavior have been reported for SU5402, TKI-258, or other commonly used FGFR tool compounds, positioning PD173074 as the tool of choice for researchers investigating the intersection of intracellular pharmacokinetics and FGFR inhibitor efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD173074

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.